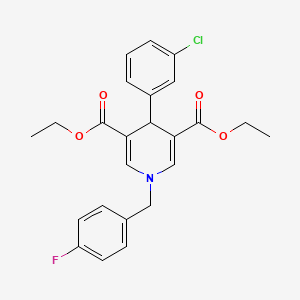
N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Core: Starting with a suitable precursor, such as a hydrazine derivative, the pyridazine ring can be constructed through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Allylation: The allyl group can be added using allyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, while reduction could produce N-allyl-2-(6-hydroxy-3-phenylpyridazin-1(6H)-yl)acetamide.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-2-(6-oxo-3-methylpyridazin-1(6H)-yl)acetamide
- N-allyl-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide
- N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propionamide
Uniqueness
N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the presence of the phenyl group and the allyl moiety, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-10-16-14(19)11-18-15(20)9-8-13(17-18)12-6-4-3-5-7-12/h2-9H,1,10-11H2,(H,16,19) |
InChI Key |
OJHAZSWMHOTJCA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11211331.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B11211332.png)
![5-(4-Ethylphenyl)-7-(2-fluorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11211341.png)
![3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11211350.png)

![Prop-2-en-1-yl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11211360.png)
![7-(3-Bromophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11211362.png)

![2-(3,4-Dimethylphenyl)-4-(4-ethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11211364.png)
![[3-Amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](thiophen-2-yl)methanone](/img/structure/B11211366.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B11211374.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-difluorophenyl)sulfanylquinoline-4-carboxamide](/img/structure/B11211376.png)
![N-cyclohexyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11211385.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B11211399.png)
